molecular formula C18H14ClFN2OS B2520668 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 941978-14-9

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2520668
CAS No.: 941978-14-9
M. Wt: 360.83
InChI Key: SYLWREWTQNUICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrazinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrazinone intermediate with a thiol derivative, such as 2-chloro-6-fluorobenzylthiol, under suitable conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfanyl group to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester

Uniqueness

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Compared to similar compounds, it offers distinct advantages in terms of its chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-12-5-7-13(8-6-12)22-10-9-21-17(18(22)23)24-11-14-15(19)3-2-4-16(14)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLWREWTQNUICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.